An In-depth Technical Guide to 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 7624-32-0)
An In-depth Technical Guide to 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 7624-32-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its physicochemical properties, a plausible synthetic route, expected spectral characteristics, and safety considerations. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with or considering the use of this and similar tetrazole-5-thiol derivatives.
Introduction and Molecular Structure
1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol, also known as 1-isopropyl-1H-tetrazole-5-thiol, belongs to the class of 1-substituted-1H-tetrazole-5-thiols. These compounds are characterized by a five-membered tetrazole ring, an N-isopropyl substituent, and a thiol group at the 5-position. The tetrazole ring is a bioisostere of the carboxylic acid group, offering similar acidity but with increased lipophilicity and metabolic stability, making it a valuable moiety in drug design.[1][2]
The molecule can exist in tautomeric forms, the thiol and the thione, with the thione form generally being more stable for similar heterocyclic compounds.[3]
Molecular Formula: C₄H₈N₄S
Molecular Weight: 144.20 g/mol
Chemical Structure:
Figure 1: Chemical structure of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thione.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Source/Basis |
| Appearance | White to off-white solid | Analogy to 1-phenyl-1H-tetrazole-5-thiol[4] |
| Melting Point | Expected to be a solid with a distinct melting point, likely with decomposition. The phenyl analog decomposes at 145 °C.[4] | Analogy to 1-phenyl-1H-tetrazole-5-thiol |
| Solubility | Likely soluble in polar organic solvents such as ethanol, acetone, and DMSO.[4] Water solubility is expected to be low. | Analogy to related tetrazole derivatives[5] |
| XlogP (Predicted) | 2.1 | PubChemLite[6] |
Synthesis
A plausible and efficient method for the synthesis of 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is via the [3+2] cycloaddition reaction of isopropyl isothiocyanate with sodium azide. This method has been successfully employed for a variety of 1-substituted tetrazole-5-thiones.[3][7][8]
Figure 2: Proposed synthesis workflow for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol.
Experimental Protocol (Proposed)
Materials:
-
Isopropyl isothiocyanate
-
Sodium azide (NaN₃)
-
Zinc(II) chloride (ZnCl₂) (or Pyridine)
-
Isopropanol (or water)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in isopropanol.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of zinc(II) chloride (0.1 equivalents). Alternatively, pyridine in water can be used as the reaction medium.[3][8]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[7]
-
Work-up: a. Once the reaction is complete, evaporate the solvent under reduced pressure. b. Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the tetrazole-thiolate salt. c. Extract the product into ethyl acetate (3 x volume of the aqueous phase). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol.
Spectral Data (Predicted)
The following spectral data are predicted based on the analysis of closely related compounds and general principles of spectroscopy.
1H NMR Spectroscopy
Based on the 1H NMR data for 1-isopropyl-1H-tetrazole, the following peaks are expected for the target molecule in CDCl₃:[9]
-
A septet at approximately 4.8-5.0 ppm, corresponding to the methine proton (-CH) of the isopropyl group.
-
A doublet at approximately 1.6-1.7 ppm, corresponding to the six methyl protons (-CH₃) of the isopropyl group.
-
A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the thiol/thione group. The exact chemical shift will be highly dependent on the solvent and concentration.[5][7]
13C NMR Spectroscopy
Based on the 13C NMR data for 1-isopropyl-1H-tetrazole, the following peaks are expected for the target molecule in CDCl₃:[9]
-
A peak for the C5 carbon of the tetrazole ring (the carbon attached to the sulfur) is expected to be significantly downfield, likely in the range of 160-170 ppm due to the thione tautomer.
-
A peak for the methine carbon (-CH) of the isopropyl group at approximately 52-54 ppm.
-
A peak for the methyl carbons (-CH₃) of the isopropyl group at approximately 22-24 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:[1][10][11]
-
~2970 cm-1: C-H stretching of the isopropyl group.
-
~1600-1650 cm-1: C=N stretching of the tetrazole ring.
-
~1470 cm-1: C-H bending of the isopropyl group.
-
~1300-1350 cm-1: N=N stretching of the tetrazole ring.[1]
-
~1100-1200 cm-1: C-N stretching.
-
A broad absorption in the region of 2500-3200 cm-1 may be present due to N-H stretching of the thione tautomer and potential S-H stretching of the thiol tautomer, often overlapping with C-H stretches.
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]+ at m/z 144. Characteristic fragmentation patterns for tetrazoles include the loss of a nitrogen molecule (N₂) or a hydrazoic acid radical (HN₃), leading to fragment ions at m/z 116 and m/z 101, respectively.[12]
Reactivity and Potential Applications
The thiol group in 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is the primary site of reactivity. It can undergo S-alkylation, S-acylation, and oxidation reactions. The tetrazole ring is generally stable but can undergo degradation under harsh conditions.
The unique combination of the tetrazole ring as a carboxylic acid bioisostere and the reactive thiol group makes this class of compounds attractive for various applications:
-
Medicinal Chemistry: As building blocks for the synthesis of novel therapeutic agents. The thiol group can be used as a handle for conjugation to other molecules or as a key pharmacophoric element.
-
Coordination Chemistry: The thiol group can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or material properties.
-
Materials Science: As components in the synthesis of polymers or as corrosion inhibitors.
Safety and Handling
Specific toxicological data for 1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is not available. However, based on the data for the analogous 1-phenyl-1H-tetrazole-5-thiol, the following hazards should be assumed:[13]
-
Flammable Solid: Handle away from heat, sparks, and open flames.
-
Harmful if Swallowed: Avoid ingestion.
-
Skin and Eye Irritant: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
1-(propan-2-yl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound with significant potential in various scientific fields. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from closely related compounds. It is anticipated that this information will facilitate further research and application of this and similar tetrazole derivatives.
References
-
Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved February 15, 2026, from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectra. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved February 15, 2026, from [Link]
- Yadav, P., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 369-383.
- Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (2017). Journal of Saudi Chemical Society, 21(Supplement 1), S337-S344.
- Klingele, J., et al. (2007). Spectroscopic, structural and magnetic investigations of iron(II) complexes based on 1-isopropyl- and 1-isobutyl-substituted tetrazole ligands. Inorganica Chimica Acta, 360(1), 315-324.
- Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society, 33(1), 55-58.
-
ResearchGate. (n.d.). (PDF) A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved February 15, 2026, from [Link]
- Myznikov, L. V., et al. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-734.
-
ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved February 15, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved February 15, 2026, from [Link]
-
White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved February 15, 2026, from [Link]
-
MDPI. (2023). 5-Vinyl-1H-tetrazole. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. Retrieved February 15, 2026, from [Link]
- Mlostoń, G., et al. (2017). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry, 13, 2229-2237.
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved February 15, 2026, from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. rsc.org [rsc.org]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. users.wfu.edu [users.wfu.edu]
- 11. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]
- 12. lifesciencesite.com [lifesciencesite.com]
- 13. fishersci.com [fishersci.com]
